An In-Depth Technical Guide to 6-Bromo-2-chloroquinoline-4-carboxylic acid: Properties, Synthesis, and Biological Potential
An In-Depth Technical Guide to 6-Bromo-2-chloroquinoline-4-carboxylic acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-chloroquinoline-4-carboxylic acid is a halogenated quinoline derivative with a molecular formula of C₁₀H₅BrClNO₂ and a molar mass of 286.51 g/mol . Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, exhibiting anticancer, antiviral, antibacterial, and antimalarial properties. This technical guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective biological activities of 6-Bromo-2-chloroquinoline-4-carboxylic acid, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 6-Bromo-2-chloroquinoline-4-carboxylic acid is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 287176-62-9 | [1] |
| Molecular Formula | C₁₀H₅BrClNO₂ | |
| Molar Mass | 286.51 g/mol | |
| Melting Point | ~200 °C (decomposition) | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents |
Safety and Handling: 6-Bromo-2-chloroquinoline-4-carboxylic acid is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis and Purification
Proposed Synthetic Pathway via Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of the target molecule, a plausible route would involve the reaction of a 5-bromoisatin derivative with a 2-chloro-substituted carbonyl compound.
Figure 1: Proposed Pfitzinger synthesis of the target compound.
Experimental Protocol (General Pfitzinger Reaction):
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Reaction Setup: In a round-bottom flask, dissolve the isatin derivative (1 equivalent) in an aqueous solution of a strong base, such as potassium hydroxide.
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Addition of Carbonyl Compound: To the basic isatin solution, add the carbonyl compound (1.1-1.5 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude product.
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Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent or solvent mixture. Common solvents for recrystallization of quinoline derivatives include ethanol, acetic acid, or mixtures with water.
Spectroscopic Characterization (Predicted)
While experimental spectra for 6-Bromo-2-chloroquinoline-4-carboxylic acid are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the ten carbon atoms of the quinoline ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The carbons attached to the electronegative chlorine and bromine atoms will also show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
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A broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹.
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A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically around 1700-1725 cm⁻¹.
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C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region.
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C-Cl and C-Br stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (m/z ≈ 285, 287, 289 due to isotopes of Br and Cl). The fragmentation pattern is expected to involve the loss of the carboxylic acid group (CO₂H), as well as halogen atoms.
Potential Biological Activity and Experimental Protocols
Quinoline derivatives are known to possess a wide range of biological activities. Based on the structural features of 6-Bromo-2-chloroquinoline-4-carboxylic acid, several potential biological targets and activities can be postulated.
Antiviral Activity (DHODH Inhibition)
Many quinoline carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for viral replication.
Figure 2: Proposed mechanism of DHODH inhibition.
Experimental Protocol (DHODH Inhibition Assay):
A common method to assess DHODH inhibition is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate by DHODH.
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Reaction Mixture: Prepare a reaction buffer containing the DHODH enzyme, the substrate dihydroorotate, and the electron acceptor DCIP.
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Inhibitor Addition: Add varying concentrations of the test compound (6-Bromo-2-chloroquinoline-4-carboxylic acid) to the reaction mixture.
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Measurement: Monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time. The rate of absorbance decrease is proportional to the DHODH activity.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Anticancer Activity (Kinase Inhibition)
Substituted quinolines are also known to inhibit various protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.
Figure 3: General mechanism of kinase inhibition.
Experimental Protocol (In Vitro Kinase Assay):
Commercially available kinase assay kits (e.g., ADP-Glo™) can be used to determine the inhibitory activity of the compound against specific kinases.
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Reaction Setup: In a multi-well plate, combine the kinase enzyme, a specific substrate peptide, and ATP in a suitable reaction buffer.
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Inhibitor Addition: Add serial dilutions of the test compound.
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Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.
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Detection: Stop the reaction and add a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP produced (an indicator of kinase activity).
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Data Analysis: Measure the signal and calculate the IC₅₀ value of the test compound.
Cytotoxicity Assay
To assess the general cytotoxic effect of the compound on cancer cell lines, a standard MTT or similar cell viability assay can be performed.
Experimental Protocol (MTT Assay):
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Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 6-Bromo-2-chloroquinoline-4-carboxylic acid for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
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Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion
6-Bromo-2-chloroquinoline-4-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known biologically active quinolines suggests potential as an antiviral or anticancer agent, possibly through the inhibition of key enzymes like DHODH or protein kinases. This technical guide provides a foundation for researchers to explore the synthesis, characterization, and biological evaluation of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and therapeutic potential.
